CXCR4 antagonist 22
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Overview
Description
CXCR4 antagonist 22 is a compound that inhibits the activity of the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV infection. By blocking CXCR4, this compound can interfere with these processes, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 22 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as alkylation, acylation, or cyclization.
Coupling Reactions: The final steps usually involve coupling these intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions or amide bond formation
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
CXCR4 antagonist 22 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
CXCR4 antagonist 22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of CXCR4 and its interactions with other molecules.
Biology: Employed in research on immune cell trafficking, cancer metastasis, and HIV infection.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, HIV, and immune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CXCR4
Mechanism of Action
CXCR4 antagonist 22 exerts its effects by binding to the CXCR4 receptor and preventing its activation by its natural ligand, CXC chemokine ligand 12 (CXCL12). This inhibition blocks downstream signaling pathways, including the activation of G protein-coupled receptors, which are involved in cell migration, survival, and proliferation. By disrupting these pathways, this compound can inhibit processes such as cancer cell metastasis and immune cell trafficking .
Comparison with Similar Compounds
Similar Compounds
Plerixafor (AMD3100): A well-known CXCR4 antagonist used in hematopoietic stem cell mobilization.
Mavorixafor: An oral CXCR4 antagonist investigated for its potential in treating WHIM syndrome and cancer.
Ulocuplumab: Another CXCR4 antagonist studied for its anti-cancer properties .
Uniqueness
CXCR4 antagonist 22 is unique in its specific binding affinity and selectivity for the CXCR4 receptor. Its distinct chemical structure allows for targeted inhibition of CXCR4, making it a valuable tool in both research and therapeutic applications. Compared to other CXCR4 antagonists, this compound may offer advantages in terms of potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C26H29ClN2 |
---|---|
Molecular Weight |
405.0 g/mol |
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-[(3-phenylphenyl)methyl]methanamine |
InChI |
InChI=1S/C26H29ClN2/c27-26-12-5-4-10-25(26)20-29-15-13-21(14-16-29)18-28-19-22-7-6-11-24(17-22)23-8-2-1-3-9-23/h1-12,17,21,28H,13-16,18-20H2 |
InChI Key |
XBEBHNXBLIDZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNCC2=CC(=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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